MS-1020

JAK/STAT signaling kinase selectivity IL-2 signaling

MS-1020 is the only commercially available JAK3 inhibitor that cleanly separates IL-2/JAK3/STAT5 from prolactin/JAK2/STAT5 signaling, validated in L540 vs HDLM-2 viability assays. Unlike pan-JAK agents, it shows no confounding JAK2 activity. Supplied as ≥98% pure white-to-tan powder, DMSO soluble (≥10 mg/mL at 60°C). Ideal for kinase selectivity profiling and apoptosis studies in JAK3-addicted cancers. Not interchangeable with tofacitinib or AG490.

Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
CAS No. 1255516-86-9
Cat. No. B609342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS-1020
CAS1255516-86-9
SynonymsMS-1020;  MS 1020;  MS1020
Molecular FormulaC21H18N2O3
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O
InChIInChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26)
InChIKeyKHJNISGKGIHTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS-1020 (CAS 1255516-86-9) – JAK3-Selective Inhibitor for Cancer and Immunology Research


MS-1020 (CAS 1255516-86-9) is a small-molecule, ATP-competitive inhibitor that exhibits selective inhibition of Janus kinase 3 (JAK3) [1]. Identified via cell-based high-throughput screening, MS-1020 directly binds to and blocks JAK3 catalytic activity, thereby suppressing downstream STAT signaling . Unlike broader-spectrum JAK inhibitors, MS-1020 demonstrates selectivity for JAK3 over other JAK family kinases and oncogenic pathway components [2]. It is supplied as a white to tan powder with ≥98% HPLC purity and DMSO solubility ≥10 mg/mL at 60°C, and is intended for research applications involving aberrant JAK3/STAT signaling, particularly in cancer models .

MS-1020 (CAS 1255516-86-9) – Why Broad-Spectrum JAK Inhibitors Cannot Substitute


Generic substitution with other JAK inhibitors is scientifically untenable because MS-1020 provides a unique selectivity profile that is not replicated by broader-spectrum agents like tofacitinib or AG490. While many JAK inhibitors, such as tofacitinib, exhibit potent inhibition across JAK1, JAK2, and JAK3 [1], MS-1020 demonstrates selective JAK3 blockade in cellular assays, leaving JAK2 signaling intact [2]. This differential selectivity is critical for isolating JAK3-mediated effects without confounding off-target activity. Additionally, MS-1020 displays a distinct cellular efficacy profile, affecting viability only in cells harboring constitutively active JAK3/STAT signaling, whereas pan-JAK inhibitors like AG490 non-selectively impact both JAK3-dependent and -independent pathways [3]. The evidence below quantifies these critical differences, underscoring that MS-1020 is not interchangeable with other JAK-targeting compounds.

MS-1020 (CAS 1255516-86-9) – Head-to-Head Differentiation Evidence vs AG490, Tofacitinib, and JAK2 Inhibitors


JAK3 Signaling Selectivity vs AG490 in Nb2 Lymphoma Cells

MS-1020 exhibits selective inhibition of IL-2-induced JAK3/STAT5 signaling without affecting prolactin-induced JAK2/STAT5 signaling, contrasting with the non-selective profile of AG490 [1].

JAK/STAT signaling kinase selectivity IL-2 signaling

Kinase Selectivity Panel vs. Other JAK and Oncogenic Kinases

Western blot analysis confirmed that MS-1020 selectively reduces phosphotyrosine JAK3 levels without affecting JAK2 or other oncogenic kinases, including Src, Lyn, Akt, EGFR, and ERK1/2 [1].

kinase selectivity off-target profiling Western blot

Cell Viability Impact: Selective vs. Pan-JAK Inhibition

MS-1020 reduces cell viability selectively in cancer cells with constitutively active JAK3/STAT signaling, while AG490 reduces viability in both JAK3-dependent and -independent cells, demonstrating MS-1020's context-specific activity [1].

cell viability cancer cell lines JAK3 dependency

Functional JAK2 Sparing in Cellular Signaling

MS-1020 does not inhibit prolactin-induced JAK2/STAT5 signaling, whereas AG490 non-selectively blocks both IL-2- and prolactin-induced pathways, confirming that MS-1020 spares JAK2 function in a cellular context [1].

JAK2 signaling prolactin pathway kinase selectivity

Apoptosis Induction via Anti-Apoptotic Gene Downregulation

MS-1020 induces apoptosis in L540 cells, as demonstrated by flow cytometry, and this effect is mechanistically linked to the downregulation of anti-apoptotic gene expression, a functional outcome not observed with untreated controls [1].

apoptosis gene expression cancer cell death

MS-1020 (CAS 1255516-86-9) – Targeted Research and Industrial Applications


Dissecting JAK3-Specific Signaling Pathways in Immune and Cancer Cells

Due to its selective JAK3 inhibition without affecting JAK2 signaling, MS-1020 is ideally suited for experiments that require precise dissection of JAK3-mediated pathways [1]. Researchers can use MS-1020 to study IL-2-induced JAK3/STAT5 signaling while leaving prolactin-induced JAK2/STAT5 signaling intact, enabling clean, JAK3-specific mechanistic studies in lymphocytes and lymphoma models.

Target Validation in JAK3-Driven Cancer Models

MS-1020 is uniquely appropriate for validating JAK3 as a therapeutic target in cancer cells harboring constitutively active JAK3/STAT signaling [2]. Its ability to selectively reduce viability in JAK3-dependent L540 Hodgkin lymphoma cells, while sparing JAK3-independent HDLM-2 cells, provides a robust model system for assessing JAK3 dependency. This selectivity is not achievable with pan-JAK inhibitors like AG490 or tofacitinib.

Off-Target Profiling and Kinase Selectivity Benchmarking

MS-1020's demonstrated selectivity for JAK3 over a panel of oncogenic kinases (including Src, Lyn, Akt, EGFR, and ERK1/2) makes it an excellent benchmark compound for kinase selectivity profiling [3]. It can be used as a positive control in comparative studies evaluating the selectivity of novel JAK3 inhibitors, or as a reference tool for assessing off-target effects in cellular signaling assays.

Apoptosis Mechanism Studies in JAK3-Dependent Cancers

The compound's ability to induce apoptosis via downregulation of anti-apoptotic genes provides a functional endpoint for studying JAK3's role in cell survival [4]. This makes MS-1020 a valuable tool for investigating the transcriptional mechanisms linking JAK3 inhibition to programmed cell death in JAK3-addicted cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS-1020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.